Diplopterol

Membrane biophysics Permeability assay Liquid-ordered phase

Diplopterol (CAS 1721-59-1) is the definitive C30 hopanoid for researchers requiring a prokaryotic sterol substitute without eukaryotic lipid artifacts. Unlike diploptene—which partitions into the bilayer interior—diplopterol's C22 hydroxyl orients it at the membrane interface, closely recapitulating cholesterol-like compaction and permeability reduction while retaining native fluidity. Critically, diplopterol-containing membranes exhibit divergent antimicrobial peptide susceptibility compared to cholesterol controls, making it essential for accurate bacterial membrane modeling and AMP screening. Its ~25% lower Langmuir monolayer collapse pressure (~30 mN/m vs. ~40 mN/m for sterols) provides a quantifiable signature for hopanoid-specific interfacial mechanics. As a terminal C30 pathway product not elongated by HpnH, diplopterol also serves as a validated reference standard for hopanoid biosynthesis flux studies and hpnH knockout phenotyping. Procure only verified diplopterol to ensure compound-specific biophysical signatures are preserved.

Molecular Formula C30H52O
Molecular Weight 428.7 g/mol
CAS No. 1721-59-1
Cat. No. B1670745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiplopterol
CAS1721-59-1
Synonyms22-hydroxyhopane
diplopterol
hopan-22-ol
Molecular FormulaC30H52O
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C
InChIInChI=1S/C30H52O/c1-25(2)15-9-16-28(6)22(25)14-19-30(8)24(28)11-10-23-27(5)17-12-20(26(3,4)31)21(27)13-18-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21-,22-,23+,24+,27-,28-,29+,30+/m0/s1
InChIKeyPNJBOAVCVAVRGR-INNBTYQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diplopterol (CAS 1721-59-1): A C30 Bacterial Hopanoid Sterol Surrogate for Membrane Biophysics and Lipidomics Research


Diplopterol (hopan-22-ol, CAS 1721-59-1) is a C30 pentacyclic triterpenoid of the hopanoid family, possessing a hydroxyl group at the C22 position on its extended hopane skeleton [1]. It is endogenously produced by diverse bacteria including Rhodopseudomonas palustris, Beijerinckia species, and Acetobacter, as well as by ferns and select protozoans, where it functions as a membrane-modifying lipid structurally and functionally analogous to eukaryotic sterols . In vitro, diplopterol intercalates into phospholipid bilayers, promoting liquid-ordered phase formation, increasing lipid acyl chain compaction, and decreasing membrane permeability without impairing overall membrane fluidity [2].

Why Diplopterol Cannot Be Replaced by Diploptene, BHT, or Cholesterol in Membrane-Specific Applications


Despite their shared hopanoid core, diplopterol (C22-OH) exhibits distinct membrane localization, phase behavior, and functional outcomes relative to its closest analogs. Diploptene (hop-22(29)-ene), lacking a hydroxyl group, partitions into the hydrophobic bilayer interior between leaflets rather than orienting at the membrane interface [1]. Conversely, the elongated polyhydroxylated side chain of bacteriohopanetetrol (BHT) confers cholesterol-like upright orientation but with different monolayer collapse parameters [2]. Critically, while diplopterol and cholesterol induce similar membrane compaction and permeability reduction, they elicit divergent responses in antimicrobial peptide susceptibility assays—a distinction with direct implications for model membrane studies and antibiotic resistance research [3]. Substitution without verification of these compound-specific biophysical signatures risks misinterpretation of membrane phenomena.

Diplopterol (1721-59-1) Quantitative Differentiation: Head-to-Head Evidence vs. Diploptene, BHT, and Cholesterol


Membrane Permeability and Phase Segregation: Diplopterol vs. Cholesterol Head-to-Head

In a direct comparative study of model phospholipid membranes, diplopterol and cholesterol were evaluated for their effects on membrane permeability, phase segregation, lipid compaction, and fluidity. Diplopterol induced phase segregation, increased lipid compaction, and decreased membrane permeability to a comparable extent as cholesterol, while notably retaining membrane fluidity and compressibility—a profile that distinguishes diplopterol from other hopanoids and underscores its unique capacity as a bacterial sterol surrogate [1].

Membrane biophysics Permeability assay Liquid-ordered phase Model membranes

Antimicrobial Peptide Susceptibility: Diplopterol-Containing vs. Cholesterol-Containing Membranes

When evaluating the antimicrobial peptide Polybia-MP1, membranes containing diplopterol exhibited significantly different susceptibility compared to cholesterol-containing membranes, despite both lipids inducing similar baseline membrane biophysical properties. Specifically, diplopterol did not prevent dye release from large unilamellar vesicles (LUVs) nor peptide insertion into monolayers, and peptide-membrane affinity was higher for diplopterol-containing membranes [1]. In live bacterial assays, the fraction of surviving cells following peptide treatment was lower in cultures pre-incubated with diplopterol compared to those pre-incubated with cholesterol, indicating that diplopterol confers reduced protection against this antimicrobial peptide relative to cholesterol [1].

Antimicrobial peptides Membrane susceptibility Antibiotic resistance Bacterial membrane models

Monolayer Collapse Pressure and Molecular Area: Diplopterol vs. Sterol Comparative Biophysics

Langmuir monolayer experiments reveal distinct interfacial behavior between diplopterol and pure sterols. Diplopterol forms a condensed monolayer that collapses at approximately 30 mN/m, compared to sterol monolayers which collapse at around 40 mN/m. Additionally, diplopterol occupies a larger molecular area at collapse than sterols [1]. This quantitative difference in collapse pressure (a ~25% reduction relative to sterols) and molecular packing density indicates that diplopterol confers distinct mechanical properties to lipid interfaces despite functional convergence in membrane ordering.

Langmuir monolayers Membrane mechanics Lipid packing Surface pressure

Biosynthetic Pathway Positioning: Diplopterol as Terminal C30 Product vs. Diploptene as C35 Precursor

In the bacterial hopanoid biosynthetic pathway, squalene-hopene cyclase (SHC) directly cyclizes squalene to yield two distinct C30 hopanoids: diploptene (hop-22(29)-ene) and diplopterol (hopan-22-ol) [1]. These two products occupy fundamentally different metabolic fates: diploptene serves as the substrate for the radical SAM enzyme HpnH, which catalyzes stereoselective C-C bond formation between C29 of diploptene and 5′-deoxyadenosine to produce adenosylhopane—the essential first intermediate in C35 bacteriohopanepolyol (BHT) biosynthesis [2]. In contrast, diplopterol (bearing the C22 hydroxyl) is a terminal C30 product that does not undergo HpnH-catalyzed chain extension. Deletion of hpnH results in accumulation of only diploptene, diplopterol, and tetrahymanol, confirming that diplopterol lies outside the C35 elongation pathway [3].

Hopanoid biosynthesis Metabolic engineering Squalene-hopene cyclase Radical SAM enzymes

2-Hydroxydiplopterol Cytotoxicity: Structure-Activity Inference for Diplopterol Scaffold

While direct cytotoxic activity data for diplopterol itself remain limited in the peer-reviewed literature, the structurally related derivative 2-hydroxydiplopterol—differing only by an additional hydroxyl at C2 of the hopane core—exhibits measurable cytotoxicity against K562 human leukemia cells with an IC50 value of 22 µM . This finding establishes the hopane scaffold as a viable pharmacophore for cytotoxic activity and suggests that diplopterol may serve as a reference baseline or synthetic precursor for structure-activity relationship (SAR) studies aimed at optimizing antiproliferative potency through additional functionalization.

Cytotoxicity Pentacyclic triterpenoids K562 leukemia cells Structure-activity relationship

Membrane Orientation and Localization: Diplopterol vs. Diploptene vs. BHT

The presence or absence of polar functional groups dictates fundamentally different membrane localization among hopanoids. Diploptene (lacking a polar head group) partitions between the two leaflets in the hydrophobic interior of the bilayer [1]. Bacteriohopanetetrol (BHT), with its extended polyhydroxylated side chain, adopts a cholesterol-like upright orientation spanning the bilayer [1]. Diplopterol, bearing a single hydroxyl at C22, occupies an intermediate localization pattern that is reminiscent of ubiquinone and isoprene behavior in plant membranes—conferring protection against heat and chemical shocks in a manner distinct from both diploptene and BHT [2].

Lipid bilayer orientation Molecular dynamics Hopanoid partitioning Membrane biophysics

Diplopterol (1721-59-1): Research Applications Supported by Quantitative Evidence


Model Membrane Studies Requiring Bacterial Sterol Surrogate Without Eukaryotic Lipid Contamination

Use diplopterol as a cholesterol substitute in phospholipid model membrane systems when studying membrane compaction, permeability, phase segregation, or liquid-ordered phase formation in a prokaryotic context. Diplopterol recapitulates sterol-like membrane ordering (induces phase segregation, increases lipid compaction, decreases permeability) while retaining fluidity and compressibility [1]. This application is directly supported by head-to-head comparisons with animal, plant, and fungal sterols, confirming functional convergence without introducing eukaryotic lipid artifacts [1].

Antimicrobial Peptide Susceptibility Assays in Hopanoid-Containing Bacterial Membrane Models

Employ diplopterol in membrane susceptibility studies of antimicrobial peptides (AMPs) such as Polybia-MP1. Membranes containing diplopterol exhibit significantly different peptide susceptibility compared to cholesterol-containing membranes—diplopterol does not prevent dye release or peptide insertion, and confers lower bacterial survival post-treatment [2]. This distinct susceptibility profile is critical for accurately modeling the interaction of AMPs with hopanoid-rich bacterial membranes and for screening compounds targeting sterol-lacking prokaryotes [2].

Langmuir Monolayer and Surface Rheology Studies of Hopanoid Lipid Packing

Utilize diplopterol in Langmuir monolayer experiments to investigate interfacial mechanics and lipid packing of bacterial membrane constituents. Diplopterol forms condensed monolayers collapsing at approximately 30 mN/m with a larger molecular area than sterols (which collapse at ~40 mN/m) [3]. This ~25% reduction in collapse pressure relative to sterols provides a quantifiable mechanical signature for distinguishing hopanoid-containing interfaces from sterol-containing eukaryotic membrane models [3].

Hopanoid Biosynthetic Pathway Dissection and C35 Hopanoid Metabolic Engineering

Apply diplopterol as a reference standard and pathway intermediate in studies of bacterial hopanoid biosynthesis. Diplopterol is a terminal C30 product that does not serve as a substrate for HpnH-catalyzed chain elongation to C35 bacteriohopanepolyols, unlike diploptene which is directly converted to adenosylhopane [4][5]. This branch-point distinction enables researchers to quantify pathway flux, validate hpnH knockout phenotypes (which accumulate diplopterol, diploptene, and tetrahymanol), and engineer C35 hopanoid production [6].

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